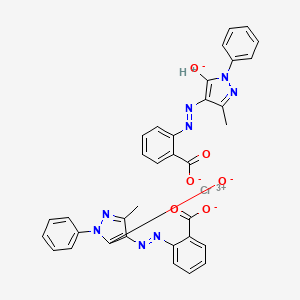

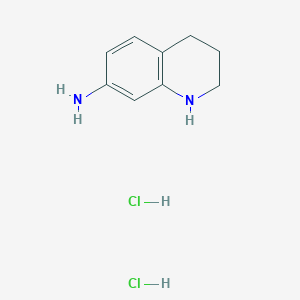

![molecular formula C7H12ClF2N B1141603 3,3-二氟-8-氮杂双环[3.2.1]辛烷 CAS No. 1234616-11-5](/img/structure/B1141603.png)

3,3-二氟-8-氮杂双环[3.2.1]辛烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3,3-Difluoro-8-azabicyclo[3.2.1]octane includes innovative methods for constructing similar bicyclic structures. For example, desymmetrization via ring-closing metathesis has been employed for synthesizing 6,8-dioxabicyclo[3.2.1]octanes, a structural subunit common in natural products (Burke et al., 1999). Additionally, efficient syntheses from pyroglutamic acid highlight the versatility of approaches to constructing azabicyclo[3.2.1]octane derivatives (Singh et al., 2007).

Molecular Structure Analysis

The molecular structure of 3,3-Difluoro-8-azabicyclo[3.2.1]octane and related compounds has been elucidated through various spectroscopic methods. NMR spectroscopy and X-ray diffraction have played crucial roles in determining the conformation and configuration of these molecules. For instance, studies on 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives have provided insights into their preferred conformations and structural characteristics (Izquierdo et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving 3,3-Difluoro-8-azabicyclo[3.2.1]octane derivatives highlight the reactivity and potential applications of these compounds. Electrophilic fluorination using N,N′-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts demonstrates the versatility of bicyclic azanium salts in synthetic chemistry (Umemoto & Nagayoshi, 1996). Additionally, the [3 + 2] cycloaddition of oxidopyridinium ions to maleimides offers a unique method for assembling 8-azabicyclo[3.2.1]octanes (Yuan et al., 2023).

科学研究应用

Application in the Synthesis of Tropane Alkaloids

- Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

- Methods of Application or Experimental Procedures: Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

- Results or Outcomes: This research has led to the development of new synthetic methodologies and the synthesis of a wide array of biologically active tropane alkaloids .

Application in Drug Discovery

- Summary of the Application: The 2-azabicyclo[3.2.1]octane system, which is similar to the 8-azabicyclo[3.2.1]octane system, has gained significant interest in the past decades due to its synthetic and pharmacological potential . This core has been applied as a key synthetic intermediate in several total syntheses .

- Results or Outcomes: The 2-azabicyclo[3.2.1]octane system has been used in the total synthesis of several target molecules .

Application in the Synthesis of 8-Oxabicyclo Octanes

- Summary of the Application: A tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers has been developed, allowing the efficient construction of 8-oxabicyclo octanes and their analogs .

- Methods of Application or Experimental Procedures: This process is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .

- Results or Outcomes: This method has a wide substrate scope, making it a versatile tool for the synthesis of 8-oxabicyclo octanes .

安全和危害

未来方向

The 8-azabicyclo[3.2.1]octane scaffold is central to tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that 3,3-Difluoro-8-azabicyclo[3.2.1]octane and related compounds may continue to be an area of interest in future research.

属性

IUPAC Name |

3,3-difluoro-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N/c8-7(9)3-5-1-2-6(4-7)10-5/h5-6,10H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJFMHVBXXBGNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoro-8-azabicyclo[3.2.1]octane | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1141527.png)

![6-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B1141539.png)

![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B1141543.png)